2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3-methylphenyl group at position 5 and a thioether-linked pyrrolidinyl ethanone moiety at position 2. Its molecular formula is C₂₁H₂₂N₄O₂S, with a molecular weight of 394.49 g/mol . The compound’s structural features, including the oxadiazole heterocycle and sulfur-containing linkage, are associated with diverse biological activities observed in analogs, such as anticancer, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-5-4-6-12(9-11)14-16-17-15(20-14)21-10-13(19)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTUGNOPYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base. The resulting oxadiazole is then reacted with a thiol to introduce the sulfanyl group. Finally, the pyrrolidine moiety is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring is electrophilic at the C-2 and C-5 positions, enabling nucleophilic substitution. Reactions typically occur under basic or acidic conditions:
The oxadiazole’s electron-deficient nature facilitates attack by nucleophiles like amines or thiols, forming stable derivatives with potential bioactivity .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
Sulfoxides and sulfones enhance polarity and metabolic stability, making them valuable intermediates in drug discovery .
Functionalization of the Ethanone Moiety
The ethanone group undergoes classical ketone reactions:
Condensation Reactions
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Hydrazone formation : Reacts with hydrazines in ethanol under reflux to yield hydrazones, useful in coordination chemistry .
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Enolate alkylation : Treatment with LDA followed by alkyl halides generates α-alkylated derivatives.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less explored for this compound.
Ring-Opening Reactions
Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the oxadiazole ring undergoes cleavage:
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Acidic hydrolysis : Produces 3-methylphenyl hydrazide and thioglycolic acid derivatives.
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Basic hydrolysis : Yields mercaptoacetic acid and 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylate .
Coordination Chemistry
The pyrrolidine nitrogen and sulfanyl sulfur can act as ligands in metal complexes. For example, copper(II) complexes involving similar oxadiazole derivatives exhibit enhanced antimicrobial activity .
Stability Under Various Conditions
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Thermal stability : Decomposes above 220°C (TGA data).
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pH stability : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-methylphenyl hydrazine with appropriate thioketones or isothiocyanates, followed by cyclization to form the oxadiazole ring. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Applications
2.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, a study on derivatives of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The disc diffusion method indicated that many synthesized compounds exhibited promising efficacy against these pathogens .
2.2 Anticancer Properties
The potential anticancer effects of this compound are under investigation. Preliminary cell-based assays have been conducted on various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). These studies aim to evaluate the cytotoxicity and mechanism of action of the compound against tumor cells .
Pharmacological Insights
3.1 Mechanism of Action
The proposed mechanism involves the interaction of the oxadiazole ring with biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. Computational docking studies suggest strong binding affinities with specific proteins implicated in cancer progression .
3.2 Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrolidine and oxadiazole components can enhance biological activity. For example, substituents on the aromatic ring have been shown to influence antimicrobial potency and selectivity against different bacterial strains .
| Compound | Target Pathogen/Cancer Cell Line | Activity Type | Efficacy |
|---|---|---|---|
| 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one | Staphylococcus aureus | Antibacterial | Moderate |
| This compound | Escherichia coli | Antibacterial | High |
| This compound | MCF7 (Breast Cancer) | Anticancer | Significant |
| This compound | SKOV3 (Ovarian Cancer) | Anticancer | Moderate |
Mechanism of Action
The mechanism of action of 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein function. The pyrrolidine moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Anticancer Potential
Enzyme Inhibition
- α-Glucosidase and BChE Inhibition: Indole-substituted analogs (e.g., 8q ) show IC₅₀ values comparable to acarbose, suggesting the oxadiazole-thioether motif’s role in binding catalytic sites. The target’s pyrrolidinyl group, a common pharmacophore in neuraminidase inhibitors, warrants exploration for similar activity.
Anti-inflammatory Activity
- Benzimidazole Derivatives: Compound 4a achieves 63.35% inflammation inhibition via COX-2 modulation. The target’s pyrrolidinyl group, a secondary amine, may exhibit distinct pharmacokinetics, such as prolonged half-life due to reduced first-pass metabolism.
Biological Activity
The compound 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-cancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features an oxadiazole ring, a pyrrolidine moiety, and a sulfanyl group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 357.46 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of synthesized oxadiazole derivatives were tested against various bacterial strains. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the sulfanyl and oxadiazole functionalities enhance the antimicrobial efficacy of the compound .
Anti-Cancer Activity
The anti-cancer potential of this compound has also been explored. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- In Vitro Results :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cytokine Levels :
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 80 |
| IL-6 | 150 | 60 |
These findings indicate that the compound may inhibit the NF-kB signaling pathway, leading to decreased inflammation .
Case Studies
A notable case study involved the administration of this compound in an animal model of inflammation. The results showed a significant reduction in paw edema compared to controls, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
